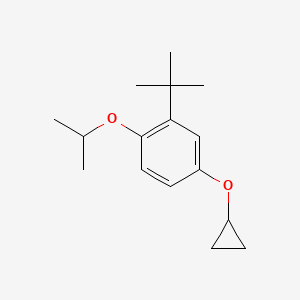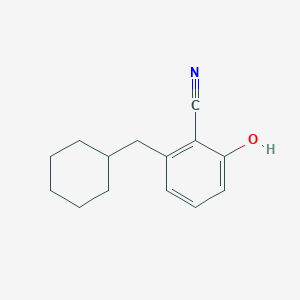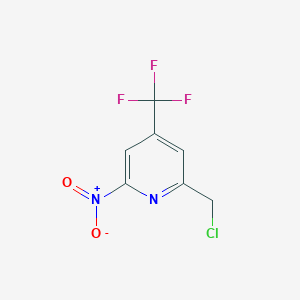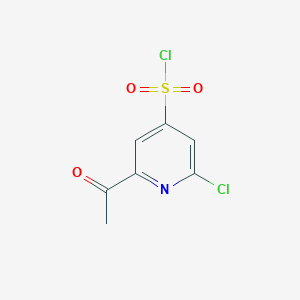
2-Acetyl-6-chloropyridine-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-6-chloropyridine-4-sulfonyl chloride is a chemical compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of an acetyl group, a chloropyridine ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-chloropyridine-4-sulfonyl chloride typically involves the chlorination of 2-acetylpyridine followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as phosphorus trichloride and sulfuryl chloride. The process can be summarized as follows:
Chlorination: 2-Acetylpyridine is treated with phosphorus trichloride to introduce the chlorine atom at the 6-position of the pyridine ring.
Sulfonylation: The chlorinated intermediate is then reacted with sulfuryl chloride to introduce the sulfonyl chloride group at the 4-position.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and minimizing by-products.
化学反应分析
Types of Reactions: 2-Acetyl-6-chloropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The chloropyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Biaryl Compounds: Formed by coupling reactions.
科学研究应用
2-Acetyl-6-chloropyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 2-Acetyl-6-chloropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloropyridine ring can participate in electrophilic aromatic substitution reactions, while the acetyl group can undergo various transformations depending on the reaction conditions.
相似化合物的比较
2-Acetyl-4-chloropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
6-Chloropyridine-4-sulfonyl chloride: Lacks the acetyl group, limiting its applications in certain synthetic routes.
2-Acetyl-6-bromopyridine: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in coupling reactions.
Uniqueness: 2-Acetyl-6-chloropyridine-4-sulfonyl chloride is unique due to the presence of all three functional groups (acetyl, chloropyridine, and sulfonyl chloride), making it a versatile intermediate for a wide range of chemical transformations and applications.
属性
分子式 |
C7H5Cl2NO3S |
|---|---|
分子量 |
254.09 g/mol |
IUPAC 名称 |
2-acetyl-6-chloropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c1-4(11)6-2-5(14(9,12)13)3-7(8)10-6/h2-3H,1H3 |
InChI 键 |
MHMYGLAKVOLBDU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



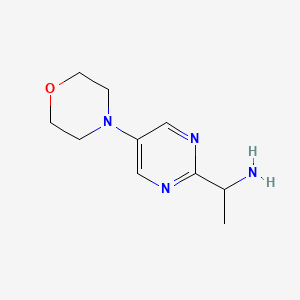
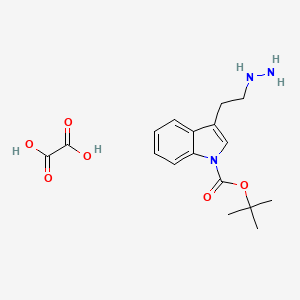
![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)
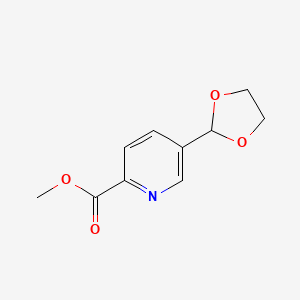

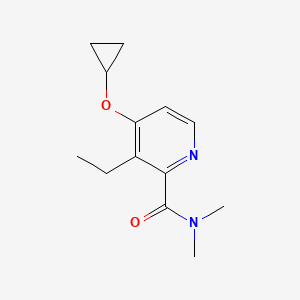
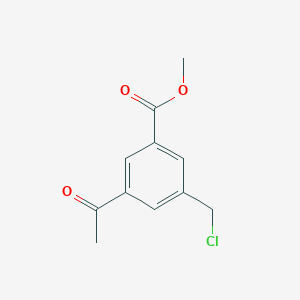

![5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B14849492.png)
